molecular formula C21H22N4O6S2 B2998887 4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-sulfamoylphenethyl)butanamide CAS No. 923210-46-2

4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-sulfamoylphenethyl)butanamide

Cat. No. B2998887
CAS RN: 923210-46-2
M. Wt: 490.55
InChI Key: UNQIYIDIVUPDFI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a quinazolinone ring, which is a type of heterocyclic compound. Quinazolinones are found in a variety of pharmaceuticals and have diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazolinone ring, a thioxo group, and a sulfamoylphenethyl group. These groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The quinazolinone ring might undergo reactions typical of aromatic compounds, while the sulfamoyl group could participate in reactions involving nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfamoyl group could enhance its water solubility .

Scientific Research Applications

Synthesis and Chemical Reactions

Quinazolinone derivatives have been synthesized through various chemical reactions, demonstrating the versatility of these compounds in chemical synthesis. For example, the reactions of anthranilamide with isocyanates have been employed to synthesize 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one, showcasing the potential for creating diverse quinazolinone scaffolds through different synthetic routes (Chern et al., 1988).

Biological Activities

Quinazolinone derivatives have been explored for their potential biological activities, including antimicrobial, antitumor, and antioxidant properties. For instance, a study on the synthesis of novel quinazolin-4(3H)-one derivatives containing the 7-oxo-1,2,4-triazolo[1,5-a]pyrimidine moiety revealed significant inhibition activities against phytopathogenic bacteria, highlighting the agricultural applications of such compounds as bactericides (Du et al., 2017). Furthermore, the exploration of antioxidant and cytotoxic activities of new polyphenolic derivatives of quinazolin-4(3H)-one demonstrated their potential in developing therapeutic agents with significant human therapeutic properties (Pele et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. Many quinazolinone derivatives exhibit biological activity, including antimicrobial, anticancer, and anti-inflammatory effects .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6S2/c22-33(28,29)14-5-3-13(4-6-14)7-8-23-19(26)2-1-9-25-20(27)15-10-17-18(31-12-30-17)11-16(15)24-21(25)32/h3-6,10-11H,1-2,7-9,12H2,(H,23,26)(H,24,32)(H2,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQIYIDIVUPDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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